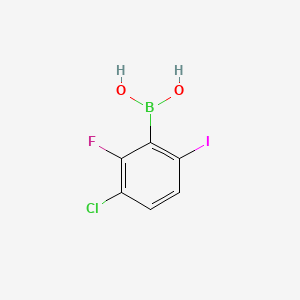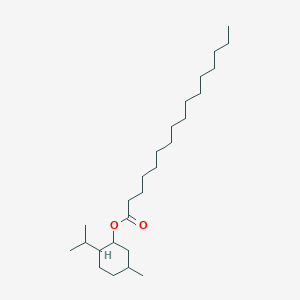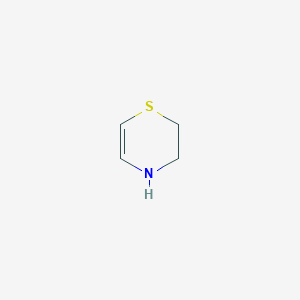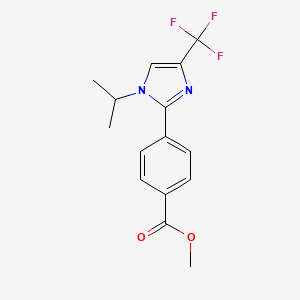
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring The presence of trifluoromethyl and isopropyl groups on the imidazole ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative to introduce the benzoate ester group.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Trifluoromethyl and Isopropyl Groups: These groups are introduced via electrophilic aromatic substitution reactions, often using reagents like trifluoromethyl iodide and isopropyl bromide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(1-isopropyl-4-methyl-1H-imidazol-2-YL)benzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)benzoate imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15F3N2O2 |
|---|---|
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
methyl 4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]benzoate |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(2)20-8-12(15(16,17)18)19-13(20)10-4-6-11(7-5-10)14(21)22-3/h4-9H,1-3H3 |
Clé InChI |
MVLTYJWQFKSOND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
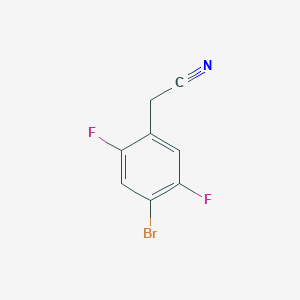

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
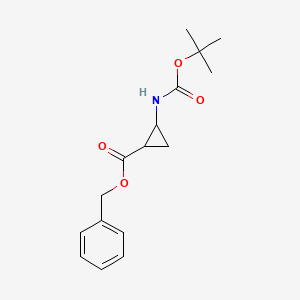
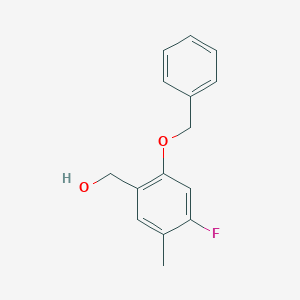
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
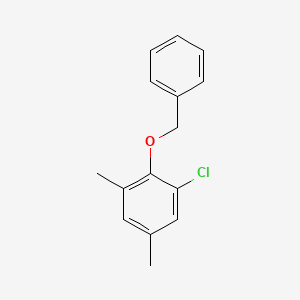
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
